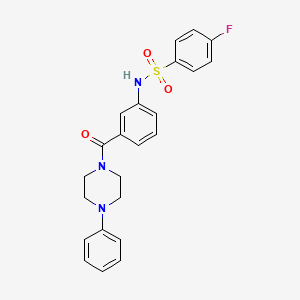

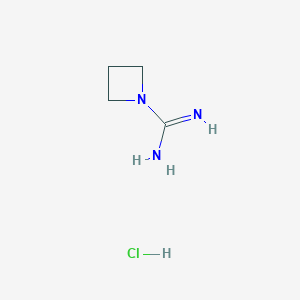

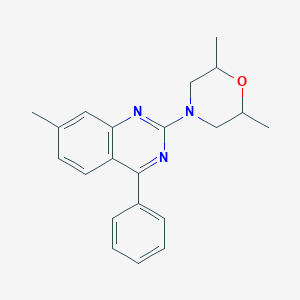

![molecular formula C21H16N4O3S B2463619 N-(6-méthylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylméthyl)benzamide CAS No. 899964-47-7](/img/structure/B2463619.png)

N-(6-méthylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylméthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.

BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de ce composé et évalué leur activité anti-inflammatoire. Plus précisément, les composés avec un groupe méthoxy en position six sur le cycle benzothiazole, auxquels sont liés des fragments pipéridine et morpholine, ont démontré une inhibition significative des enzymes COX-1 (cyclooxygénase-1) et COX-2 (cyclooxygénase-2). Ces composés pourraient avoir un potentiel en tant qu'agents anti-inflammatoires .

- Dans le système LasB, certains dérivés de ce composé (tels que les composés 3, 6 et 7) ont montré une inhibition prometteuse de la communication cellulaire. Ces composés pourraient être pertinents dans le contexte de la communication bactérienne et du contrôle de la virulence .

- La présence du cycle thiazolidinone dans les composés apparentés a été associée à une activité anti-inflammatoire et analgésique accrue. Des recherches supplémentaires pourraient explorer le potentiel analgésique de ce composé .

- Des composés apparentés ont démontré des effets cytotoxiques sur les lignées cellulaires tumorales humaines. Par exemple, un dérivé contenant un fragment d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique arylidènehydrazide a présenté des effets puissants contre les cellules cancéreuses de la prostate .

- Les études computationnelles, telles que le docking moléculaire, peuvent fournir des informations sur la vue géométrique tridimensionnelle de la liaison d'un ligand aux récepteurs protéiques. Les chercheurs peuvent explorer les interactions de liaison de ce composé avec des cibles biologiques pertinentes .

- Des recherches supplémentaires pourraient se concentrer sur la compréhension des mécanismes d'action sous-jacents aux activités anti-inflammatoires et autres activités biologiques observées. L'investigation des voies cellulaires et des cibles protéiques peut révéler des applications supplémentaires .

Propriétés anti-inflammatoires

Inhibition de la communication cellulaire

Activité analgésique

Activité antitumorale et cytotoxique

Études de docking moléculaire

Recherches mécanistiques

Mécanisme D'action

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s interaction with its targets leads to anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions such as arthritis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c1-14-8-9-18-19(11-14)29-21(23-18)24(13-16-6-2-3-10-22-16)20(26)15-5-4-7-17(12-15)25(27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBPNPPEOXJLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

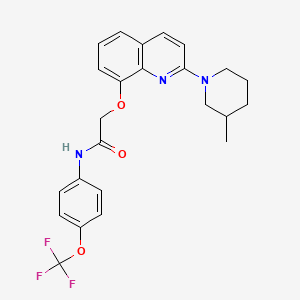

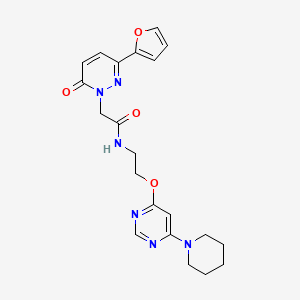

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)

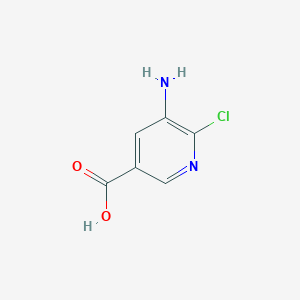

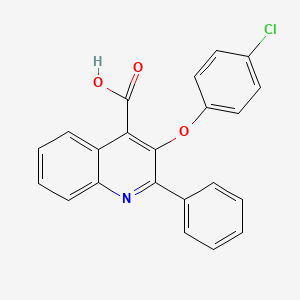

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)

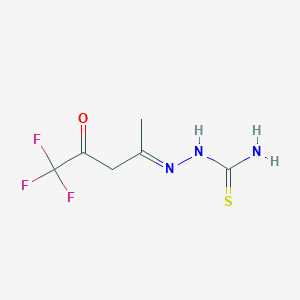

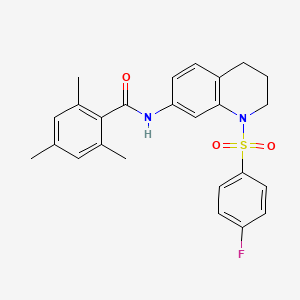

![3-(benzenesulfonyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2463550.png)

![1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2463558.png)